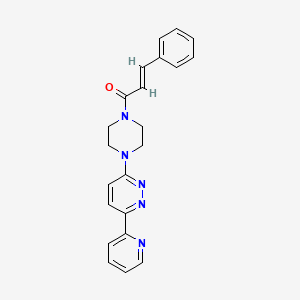

(E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-phenyl-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O/c28-22(12-9-18-6-2-1-3-7-18)27-16-14-26(15-17-27)21-11-10-20(24-25-21)19-8-4-5-13-23-19/h1-13H,14-17H2/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBAFDYBODBLAD-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is:

Formation of the Enone System: This can be achieved through an aldol condensation reaction between an aromatic aldehyde and an appropriate ketone.

Piperazine Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions.

Pyridazinyl Group Addition: The pyridazinyl group can be attached through cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The enone system can be oxidized to form epoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form saturated analogs.

Substitution: The aromatic rings and piperazine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce saturated ketones or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that (E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one exhibits notable antimicrobial properties. In vitro assays against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showed promising results, indicating its potential as an antibacterial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In particular, studies have reported that derivatives of this compound can inhibit tumor growth in xenograft models .

Case Study 1: Antimicrobial Efficacy

A study published in the Oriental Journal of Chemistry detailed the synthesis and biological evaluation of several derivatives related to (E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one. The results indicated that certain derivatives exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 32 | Staphylococcus aureus |

| Compound B | 64 | Escherichia coli |

Case Study 2: Anticancer Activity

In another study, the anticancer potential of (E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-y)piperazin -1-y)prop -2-en -1-one was assessed using various cancer cell lines. The compound showed IC50 values in the low micromolar range against breast and colon cancer cells, suggesting effective cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 5 |

| HCT116 (Colon) | 7 |

Mechanism of Action

The mechanism of action of (E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

- (E)-3-phenyl-1-(4-(pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one

- (E)-3-phenyl-1-(4-(pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Uniqueness

(E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is unique due to the presence of both pyridinyl and pyridazinyl groups, which can confer distinct chemical and biological properties

Biological Activity

(E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one, with the CAS number 1257556-17-4, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, providing an overview of relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of (E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is , with a molecular weight of 371.4 g/mol. The compound features a phenyl group, a piperazine moiety, and a pyridazinyl derivative, which contribute to its diverse biological interactions.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research focused on derivatives containing similar structural motifs has demonstrated significant activity against Mycobacterium tuberculosis, with IC90 values in the low micromolar range (3.73 to 4.00 μM) for certain analogs . Although specific data for (E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is limited, its structural similarities suggest a promising profile.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on related compounds have shown varying degrees of cytotoxicity against human cancer cell lines such as HepG2 and MDA-MB-231. For example, some derivatives exhibited IC50 values as low as 1.4 μM against MDA-MB-231 cells . While direct studies on (E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one are necessary to confirm these effects, the presence of piperazine and pyridazine rings often correlates with enhanced anticancer activity.

The biological activity of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors implicated in disease pathways. The presence of the pyridazine ring is noteworthy; it has been associated with unique physicochemical properties that enhance drug design . The compound's ability to modulate enzyme activity could lead to significant therapeutic effects.

Data Table: Comparative Biological Activities

Case Studies

Case Study 1: Antitubercular Activity

In a study aimed at discovering new antitubercular agents, several compounds were synthesized based on similar structural frameworks to (E)-3-pheny... These compounds were tested against Mycobacterium tuberculosis H37Ra, revealing potent activity that suggests a promising avenue for further exploration in drug development .

Case Study 2: Cytotoxicity Evaluation

Another study investigated the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that compounds with similar piperazine and pyridazine structures displayed significant cytotoxicity without substantial toxicity to normal human cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the standard synthetic routes for (E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation , a common method for α,β-unsaturated ketones. Key steps include:

- Reacting a ketone (e.g., 1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one) with an aldehyde (e.g., benzaldehyde) under basic or acidic conditions.

- Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃ , enhance yield and selectivity by reducing side reactions like retro-aldol processes .

- Solvent selection (e.g., ethanol or acetonitrile) and temperature control (60–80°C) are critical for optimal enone formation .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- ¹H NMR : Key signals include the enone proton (δ 7.2–8.0 ppm, J = 15–16 Hz for E-configuration) and aromatic protons from pyridazine/piperazine moieties (δ 6.5–8.5 ppm) .

- IR : Strong carbonyl stretch (~1650 cm⁻¹) and C=C stretching (~1600 cm⁻¹) confirm the α,β-unsaturated ketone .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the piperazine-pyridazine scaffold .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences .

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) separates by polarity. Monitor fractions via TLC (Rf ~0.3–0.5) .

Advanced Research Questions

Q. How can contradictions between experimental and computational structural data be resolved?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement to resolve bond-length discrepancies. For example, the enone C=C bond (1.34–1.36 Å) should align with DFT-optimized geometries .

- DFT Calculations : Compare computed vs. experimental IR/NMR spectra. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve agreement .

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

Methodological Answer:

- Catalyst Screening : Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) reduce byproducts by stabilizing transition states .

- Solvent Effects : Use aprotic solvents (e.g., toluene) to favor E-isomer formation via kinetic control .

- Temperature Gradients : Lower temperatures (0–25°C) minimize thermal decomposition of intermediates .

Q. How to analyze stereochemical outcomes in the synthesis of this compound?

Methodological Answer:

Q. What mechanistic insights exist for the formation of the piperazine-pyridazine scaffold?

Methodological Answer:

- Nucleophilic Aromatic Substitution : Piperazine reacts with halogenated pyridazines under reflux (e.g., DMF, 100°C) to form the C-N bond .

- DFT Studies : Analyze transition states to identify rate-limiting steps (e.g., electron-deficient pyridazine rings favor nucleophilic attack) .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data between batches?

Methodological Answer:

Q. What strategies reconcile conflicting bioactivity data in different assays?

Methodological Answer:

- Dose-Response Curves : Normalize activity data to account for solubility differences (e.g., DMSO stock variations) .

- Metabolite Screening : Use LC-HRMS to identify degradation products that may interfere with assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.